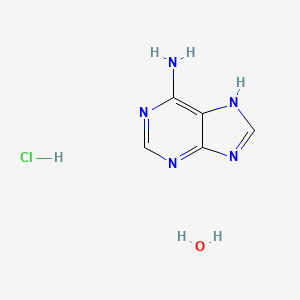

Adenine hydrochloride hydrate

Vue d'ensemble

Description

Le chlorhydrate d'adénine hydraté, également connu sous le nom de chlorhydrate de 6-aminopurine hydraté, est une nucléobase purique de formule chimique C5H5N5 · HCl · xH2O. Il s'agit d'un dérivé de l'adénine, qui est l'une des quatre nucléobases présentes dans les acides nucléiques de l'ADN et de l'ARN. Le chlorhydrate d'adénine hydraté est largement utilisé dans la recherche biochimique et a diverses applications en culture cellulaire et en biologie moléculaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le chlorhydrate d'adénine hydraté peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'adénine avec de l'acide chlorhydrique. L'adénine est dissoute dans de l'acide chlorhydrique, puis la solution est évaporée pour obtenir du chlorhydrate d'adénine hydraté sous forme de solide cristallin .

Méthodes de production industrielle

Dans les milieux industriels, le chlorhydrate d'adénine hydraté est produit en faisant réagir l'adénine avec de l'acide chlorhydrique dans des conditions contrôlées. Le mélange réactionnel est ensuite purifié par cristallisation ou par d'autres techniques de séparation pour obtenir le produit final avec une pureté élevée .

Analyse Des Réactions Chimiques

Metabolic Interactions

-

Purine Salvage Pathway : Converts to hypoxanthine via deamination, which is then recycled into IMP (inosine monophosphate) .

-

Methylation : Reacts with S-adenosylmethionine (SAM) to form methylated adenine derivatives, critical for epigenetic regulation .

Alkylation and Arylation

The exocyclic amino group undergoes alkylation with alkyl halides (e.g., methyl iodide) to produce N⁶-alkyladenine derivatives. This reaction is pivotal in synthesizing antiviral and anticancer agents .

Hydrolysis and Solvolysis

-

Acidic Hydrolysis : Degrades to hypoxanthine under strong acidic conditions (6N HCl, 100°C) .

-

Alkaline Hydrolysis : Forms 6-hydroxypurine in basic media (pH >10) .

Abiotic Formation Pathways

Computational studies reveal that this compound can form abiotically via:

-

HCN Oligomerization : Catalyzed by NH₃/H₂O clusters, reducing reaction barriers from 60.4 kcal/mol (gas phase) to 33.9 kcal/mol (aqueous phase) .

-

Photochemical Activation : UV irradiation of formamide generates HCN intermediates, which oligomerize into adenine derivatives .

Coordination Chemistry

Adenine’s N7 and N9 positions bind transition metals (e.g., Zn²⁺, Cu²⁺), forming complexes that mimic metalloenzyme active sites .

Comparative Reactivity with Other Purines

Stability and Degradation

Applications De Recherche Scientifique

Molecular Biology and Biochemistry

Nucleotide Synthesis

Adenine hydrochloride hydrate is crucial for synthesizing nucleotides, the building blocks of DNA and RNA. This function is essential in genetic engineering and synthetic biology, where adenine serves as a precursor for various nucleic acid derivatives used in research and therapeutic applications .

Cellular Metabolism Studies

The compound aids in studying metabolic pathways involving purines. Understanding these pathways is vital for elucidating energy transfer mechanisms and cellular signaling processes .

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, this compound enhances the stability and efficacy of medications targeting cellular functions. Its role as a stabilizer makes it valuable in drug development, particularly for therapies involving nucleic acids .

Blood Preservation

The compound is utilized as a blood preservative, demonstrating its importance in medical applications where maintaining the integrity of blood samples is critical for transfusions and research .

Cell Culture

Promoting Cell Growth

this compound is commonly added to cell culture media to promote the growth and proliferation of various cell types. This application is particularly significant in cancer research, regenerative medicine, and studies involving stem cells .

Specific Cell Line Applications

It has been used as a supplement in rich media for inducing galactose metabolism during yeast cell culture and for maintaining organotypic cultures that recreate stratified epithelium from primary cell cultures .

Diagnostics

Genetic Disorder Testing

The compound plays a role in developing diagnostic tests related to genetic disorders by facilitating the amplification of nucleic acids. This application is vital for molecular diagnostics, allowing for the detection of mutations or genetic anomalies .

Case Study 1: Adenine in Cancer Research

A study demonstrated the effectiveness of this compound in enhancing the viability of MiaPaCa2 pancreatic cancer cells during co-culture assays. The results indicated that adenine supplementation significantly improved cell growth rates compared to controls without adenine .

Case Study 2: Blood Preservation Techniques

Research highlighted the use of this compound in preserving red blood cells for transfusion purposes. The study found that blood stored with adenine maintained better viability over extended periods compared to traditional preservation methods .

Summary Table of Applications

| Application Area | Specific Use Cases |

|---|---|

| Molecular Biology | Nucleotide synthesis, metabolic pathway studies |

| Pharmaceuticals | Drug formulation, blood preservation |

| Cell Culture | Promoting cell growth, specific cell line applications |

| Diagnostics | Genetic disorder testing |

Mécanisme D'action

Adenine hydrochloride hydrate exerts its effects through its role as a nucleobase. It forms adenosine when attached to ribose and deoxyadenosine when attached to deoxyribose. These nucleosides are essential components of nucleic acids and play a crucial role in cellular metabolism. Adenine derivatives, such as adenosine triphosphate (ATP), drive many cellular processes by transferring chemical energy between reactions .

Comparaison Avec Des Composés Similaires

Composés similaires

- Sel d'adénine hémisulfaté

- Adénosine

- Uracile

Comparaison

Le chlorhydrate d'adénine hydraté est unique en raison de son état d'hydratation spécifique et de son utilisation dans diverses applications biochimiques. Comparé au sel d'adénine hémisulfaté, il possède des propriétés de solubilité différentes et est utilisé dans des conditions expérimentales différentes. L'adénosine, en revanche, est un nucléoside formé par l'adénine et le ribose, et elle joue un rôle différent dans le métabolisme cellulaire. L'uracile est une autre nucléobase, mais elle se trouve dans l'ARN plutôt que dans l'ADN .

Activité Biologique

Adenine hydrochloride hydrate, a purine nucleobase, plays a significant role in various biological processes. This compound is essential for cellular respiration, DNA and RNA synthesis, and acts as a precursor for important cofactors such as NAD (Nicotinamide adenine dinucleotide) and FAD (Flavin adenine dinucleotide). This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

- Molecular Formula : CHClN

- Molecular Weight : 171.588 g/mol

- Melting Point : Approximately 285 °C (decomposition)

- Appearance : White to light yellow crystalline powder

Biological Roles

This compound is involved in several critical biochemical pathways:

- Energy Transfer : It is a component of ATP (adenosine triphosphate), the primary energy carrier in cells.

- Nucleotide Synthesis : Serves as a building block for DNA and RNA.

- Cofactor Formation : Participates in the synthesis of NAD and FAD, which are vital for various enzymatic reactions.

- Cell Signaling : Involved in cellular signaling processes through molecules like cAMP (cyclic adenosine monophosphate).

In Vitro Studies

Adenine's cytoprotective effects were evaluated in an in vitro model of acute tubular necrosis using rat kidney tubular cells. The study found that adenine at a concentration of 100 µM significantly reduced cellular injury, with an EC50 value detected at 14 µM . This suggests that adenine can protect renal cells from damage, potentially offering therapeutic benefits in kidney-related conditions.

In Vivo Studies

A study investigated the impact of dietary adenine on fatty liver induced by orotic acid in rats. Rats were fed a diet supplemented with orotic acid and varying concentrations of adenine for ten days. The results indicated that adenine supplementation reversed the increase in liver triglyceride levels caused by orotic acid and inhibited fatty acid synthase activity, thereby promoting fatty acid oxidation .

Applications in Biotechnology and Pharmaceuticals

This compound is widely utilized in several fields:

- Cell Culture : It is added to cell culture media to enhance cell growth and proliferation, crucial for cancer research and regenerative medicine .

- Genetic Engineering : Serves as a key component in nucleotide synthesis, facilitating DNA and RNA production necessary for genetic manipulation .

- Diagnostic Development : Aids in the amplification of nucleic acids for diagnostic tests related to genetic disorders .

Data Table: Summary of Biological Activities

Case Studies

-

Acute Tubular Necrosis Model :

- Objective : Assess the protective effects of adenine.

- Findings : Significant reduction in cellular injury at 100 µM concentration.

- Implication : Potential therapeutic use in renal protection.

-

Dietary Adenine on Fatty Liver :

- Objective : Evaluate dietary effects on liver health.

- Findings : Adenine supplementation mitigated liver triglyceride accumulation and inhibited fatty acid synthesis.

- Implication : Dietary adenine may offer benefits against fatty liver disease.

Propriétés

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.